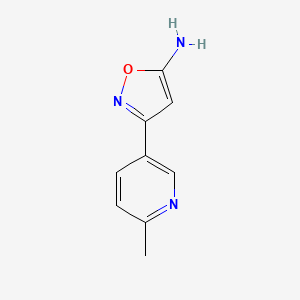![molecular formula C18H13BO2S B13361616 (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H13BO2S It is a boronic acid derivative that features a dibenzothiophene moiety attached to a phenyl ring, which is further connected to a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between dibenzothiophene and bromobis(dimethylamino)borane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily participates in substitution reactions, especially in the Suzuki coupling reaction with aryl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Oxidized derivatives of the dibenzothiophene moiety.
Reduction: Reduced forms of the compound, potentially altering the boronic acid group.
Substitution: Various substituted aryl derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the development of advanced materials for electronic devices, including OLEDs and photovoltaic cells .
Wirkmechanismus
The primary mechanism of action for (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid in its applications involves its ability to participate in the Suzuki coupling reaction. This reaction forms carbon-carbon bonds, which are crucial in the construction of complex organic molecules. The boronic acid group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of new aryl-aryl bonds .
Vergleich Mit ähnlichen Verbindungen
- Dibenzo[b,d]thiophen-4-ylboronic acid
- Phenylboronic acid
- 4-Bromophenylboronic acid
Comparison:
- Dibenzo[b,d]thiophen-4-ylboronic acid: Similar structure but lacks the additional phenyl ring, making it less complex.
- Phenylboronic acid: Simpler structure with only a phenyl ring attached to the boronic acid group, lacking the dibenzothiophene moiety.
- 4-Bromophenylboronic acid: Contains a bromine substituent, which can alter its reactivity and applications.
Uniqueness: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is unique due to the presence of both the dibenzothiophene and phenyl moieties, which provide distinct electronic and fluorescence properties valuable in optoelectronic applications .
Eigenschaften
Molekularformel |
C18H13BO2S |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
(4-dibenzothiophen-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H |
InChI-Schlüssel |
XUKACIDLJPTDTL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361537.png)
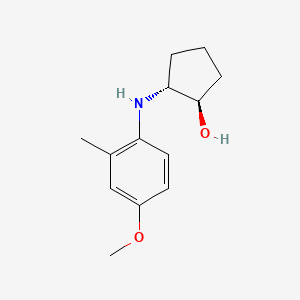
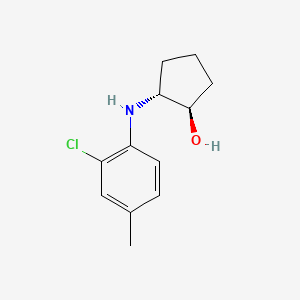
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
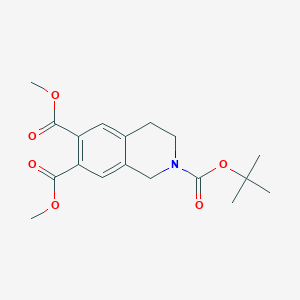
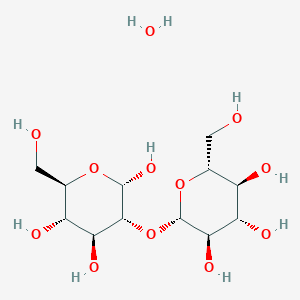
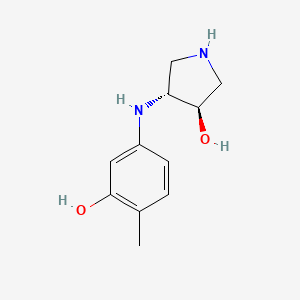
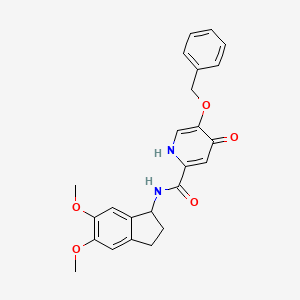
![5-Methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B13361585.png)
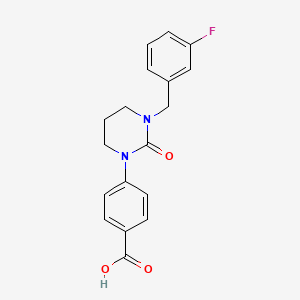
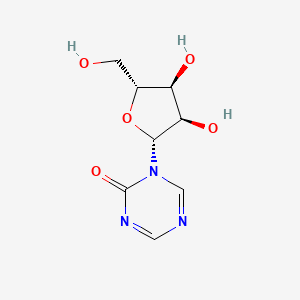
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
